molecular formula C8H7ClN4O2S B2682543 {[(2-chloro-5-nitrophenyl)methylidene]amino}thiourea CAS No. 1258510-43-8

{[(2-chloro-5-nitrophenyl)methylidene]amino}thiourea

Cat. No.: B2682543
CAS No.: 1258510-43-8
M. Wt: 258.68
InChI Key: WWIODQCZVWJPED-UHFFFAOYSA-N
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Description

{[(2-chloro-5-nitrophenyl)methylidene]amino}thiourea is a chemical compound with the molecular formula C8H7ClN4O2S. It is also known by its IUPAC name, 2-chloro-5-nitrobenzaldehyde thiosemicarbazone This compound is characterized by its unique structure, which includes a chloro-substituted nitrophenyl group and a thiourea moiety

Mechanism of Action

Target of Action

The primary target of the compound 2-chloro-5-nitrobenzaldehyde thiosemicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in both physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .

Mode of Action

2-chloro-5-nitrobenzaldehyde thiosemicarbazone interacts with cathepsin B and inhibits its activity . Among the differently functionalized semicarbazones and thiosemicarbazones, chloro-substituted compounds have been found to inhibit cathepsin B most effectively . The designed derivatives have been found to be competitive inhibitors to cathepsin B .

Biochemical Pathways

The inhibition of cathepsin B by 2-chloro-5-nitrobenzaldehyde thiosemicarbazone affects the biochemical pathways associated with this enzyme. As cathepsin B is involved in intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis, the inhibition of this enzyme can have downstream effects on these pathways .

Result of Action

The molecular and cellular effects of 2-chloro-5-nitrobenzaldehyde thiosemicarbazone’s action primarily involve the inhibition of cathepsin B activity . This inhibition can affect the physiological and pathological processes that cathepsin B is involved in, potentially leading to changes in intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .

Preparation Methods

The synthesis of {[(2-chloro-5-nitrophenyl)methylidene]amino}thiourea typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with thiosemicarbazide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization .

Chemical Reactions Analysis

{[(2-chloro-5-nitrophenyl)methylidene]amino}thiourea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

{[(2-chloro-5-nitrophenyl)methylidene]amino}thiourea has several applications in scientific research:

Comparison with Similar Compounds

{[(2-chloro-5-nitrophenyl)methylidene]amino}thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2S/c9-7-2-1-6(13(14)15)3-5(7)4-11-12-8(10)16/h1-4H,(H3,10,12,16)/b11-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIODQCZVWJPED-NYYWCZLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=S)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=S)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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